N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide
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Description
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is a useful research compound. Its molecular formula is C20H21ClN4O4S2 and its molecular weight is 480.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
The compound has been studied in the context of synthesizing a wide range of derivatives, showcasing its utility in organic synthesis. For instance, derivatives of benzothiazole, such as those involving the chlorobenzo[d]thiazol moiety, have been explored for their potential in catalyzing one-pot synthesis reactions, contributing to green chemistry by offering mild reaction conditions and high yields (Khazaei et al., 2015).
Antiviral and Antimicrobial Activity
Compounds derived from chlorobenzo[d]thiazol have shown promise in antiviral and antimicrobial applications. Synthesis of thiadiazole sulfonamides, for example, has demonstrated certain antiviral activities, highlighting the potential for developing new antiviral agents using this chemical backbone (Chen et al., 2010). Moreover, antimicrobial evaluations of similar compounds have revealed their effectiveness against various bacterial and fungal species, indicating their broad-spectrum antimicrobial potential (Chawla, 2016).
Antitumor Properties
Research into benzothiazole derivatives has also extended into the realm of anticancer activity. New derivatives synthesized from chlorobenzo[d]thiazol have been screened for their antitumor properties, showing promising results in the search for new anticancer agents. This suggests the compound's relevance in medicinal chemistry for designing novel therapeutic agents (Horishny et al., 2020).
Enzyme Inhibition
The compound's derivatives have been explored for their enzyme inhibitory effects, particularly in the context of α-glucosidase and acetylcholinesterase inhibition. This indicates potential applications in treating diseases like diabetes and Alzheimer's through the inhibition of relevant enzymes, demonstrating the compound's versatility in drug discovery (Abbasi et al., 2019).
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMWUZYGCGMLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.